3,5-Difluoropyridin-4-ol
Overview
Description
3,5-Difluoropyridin-4-ol: is a fluorinated pyridine derivative with the molecular formula C5H3F2NO . This compound is part of a broader class of fluoropyridines, which are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropyridin-4-ol typically involves the nucleophilic substitution of halogenated pyridines. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in good yield and purity.
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoropyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or reduced to yield alcohol derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium fluoride, and various amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include substituted pyridines, pyridine ketones, and pyridine alcohols .
Scientific Research Applications
Chemistry: 3,5-Difluoropyridin-4-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents. The presence of fluorine atoms often enhances the biological activity and metabolic stability of drug candidates .
Industry: The compound is used in the production of agrochemicals, where fluorinated derivatives are known for their improved efficacy and environmental stability .
Mechanism of Action
The mechanism of action of 3,5-Difluoropyridin-4-ol involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to increased biological activity . The hydroxyl group at the 4-position can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
- 3,5-Difluoro-2,4,6-triazidopyridine
- 3,4-Difluoropyridine
- 2,5-Difluoropyridine
Uniqueness: 3,5-Difluoropyridin-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group in the pyridine ring. This combination imparts distinct reactivity and biological properties compared to other fluorinated pyridines .
Properties
IUPAC Name |
3,5-difluoro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCZASSCYKBJMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612325 | |
Record name | 3,5-Difluoropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253435-48-2 | |
Record name | 3,5-Difluoropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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